Cas no 1416444-91-1 (methyl (2R)-3-cyclopropyl-2-hydroxy-propanoate)

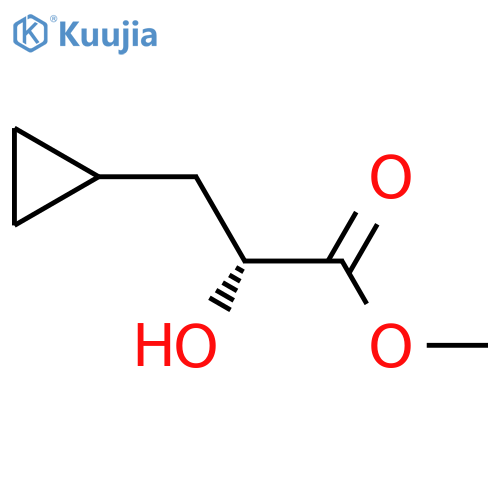

1416444-91-1 structure

商品名:methyl (2R)-3-cyclopropyl-2-hydroxy-propanoate

CAS番号:1416444-91-1

MF:C7H12O3

メガワット:144.168382644653

MDL:MFCD22690391

CID:4727265

PubChem ID:71742852

methyl (2R)-3-cyclopropyl-2-hydroxy-propanoate 化学的及び物理的性質

名前と識別子

-

- (R)-METHYL 3-CYCLOPROPYL-2-HYDROXYPROPANOATE

- FCH3461734

- AX8267036

- methyl (2R)-3-cyclopropyl-2-hydroxy-propanoate

- DTXSID701190994

- (R)-METHYL3-CYCLOPROPYL-2-HYDROXYPROPANOATE

- Cyclopropanepropanoic acid, alpha-hydroxy-, methyl ester, (alphaR)-

- AS-39141

- Cyclopropanepropanoic acid, I+/--hydroxy-, methyl ester, (I+/-R)-

- AKOS027330693

- methyl (2R)-3-cyclopropyl-2-hydroxypropanoate

- CS-0137761

- MFCD22690391

- 1416444-91-1

-

- MDL: MFCD22690391

- インチ: 1S/C7H12O3/c1-10-7(9)6(8)4-5-2-3-5/h5-6,8H,2-4H2,1H3/t6-/m1/s1

- InChIKey: VXLNSAWLGBKTEO-ZCFIWIBFSA-N

- ほほえんだ: O[C@@H](C(=O)OC)CC1CC1

計算された属性

- せいみつぶんしりょう: 144.078644241g/mol

- どういたいしつりょう: 144.078644241g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 4

- 複雑さ: 129

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 46.5

methyl (2R)-3-cyclopropyl-2-hydroxy-propanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X15525-100mg |

(R)-Methyl 3-cyclopropyl-2-hydroxypropanoate |

1416444-91-1 | 97% | 100mg |

¥372.0 | 2024-07-18 | |

| eNovation Chemicals LLC | Y1212043-1g |

(R)-Methyl 3-cyclopropyl-2-hydroxypropanoate |

1416444-91-1 | 95% | 1g |

$820 | 2024-07-23 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DC226-200mg |

methyl (2R)-3-cyclopropyl-2-hydroxy-propanoate |

1416444-91-1 | 97% | 200mg |

1745.0CNY | 2021-07-15 | |

| TRC | M222068-50mg |

(R)-Methyl 3-Cyclopropyl-2-hydroxypropanoate |

1416444-91-1 | 50mg |

$ 185.00 | 2022-06-02 | ||

| Chemenu | CM534198-250mg |

(R)-Methyl 3-cyclopropyl-2-hydroxypropanoate |

1416444-91-1 | 95%+ | 250mg |

$310 | 2023-02-18 | |

| Chemenu | CM534198-1g |

(R)-Methyl 3-cyclopropyl-2-hydroxypropanoate |

1416444-91-1 | 95%+ | 1g |

$745 | 2023-02-18 | |

| Aaron | AR001HHS-50mg |

Cyclopropanepropanoic acid, α-hydroxy-, methyl ester, (αR)- |

1416444-91-1 | 97% | 50mg |

$27.00 | 2025-02-11 | |

| eNovation Chemicals LLC | Y1014747-50mg |

Cyclopropanepropanoic acid, a-hydroxy-, methyl ester, (aR)- |

1416444-91-1 | 97% | 50mg |

$80 | 2024-06-08 | |

| eNovation Chemicals LLC | Y1014747-50mg |

Cyclopropanepropanoic acid, a-hydroxy-, methyl ester, (aR)- |

1416444-91-1 | 97% | 50mg |

$80 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1014747-100mg |

Cyclopropanepropanoic acid, a-hydroxy-, methyl ester, (aR)- |

1416444-91-1 | 97% | 100mg |

$110 | 2024-06-08 |

methyl (2R)-3-cyclopropyl-2-hydroxy-propanoate 関連文献

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

1416444-91-1 (methyl (2R)-3-cyclopropyl-2-hydroxy-propanoate) 関連製品

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 849353-34-0(4-bromopyrimidin-5-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1416444-91-1)methyl (2R)-3-cyclopropyl-2-hydroxy-propanoate

清らかである:99%

はかる:1g

価格 ($):353.0